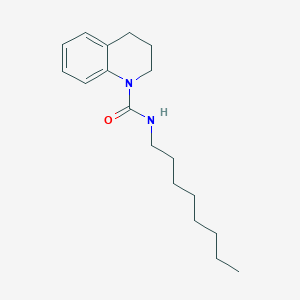
(4-Bromophenyl)methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methyl 2-methylprop-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl 2-methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (4-bromophenyl)methanol with methacrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the 2-methylprop-2-enoate group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used under basic conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen bromide) are used under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include (4-aminophenyl)methyl 2-methylprop-2-enoate, (4-thiolphenyl)methyl 2-methylprop-2-enoate, and (4-alkoxyphenyl)methyl 2-methylprop-2-enoate.
Addition Reactions: Products include 1,2-dibromo-(4-bromophenyl)methyl 2-methylpropanoate and 1-bromo-(4-bromophenyl)methyl 2-methylpropanoate.
Polymerization: Polymers with repeating units of this compound.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)methyl 2-methylprop-2-enoate is primarily based on its ability to undergo various chemical reactions. The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, while the double bond in the 2-methylprop-2-enoate group can engage in addition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with potential biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a hydroxyl group instead of a bromine atom.
(4-Methylphenyl)methyl 2-methylprop-2-enoate: Similar structure but with a methyl group instead of a bromine atom.
(4-Chlorophenyl)methyl 2-methylprop-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: (4-Bromophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
87365-88-6 |
|---|---|
Molekularformel |
C11H11BrO2 |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
(4-bromophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)11(13)14-7-9-3-5-10(12)6-4-9/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
LUFZFJMGPZMZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


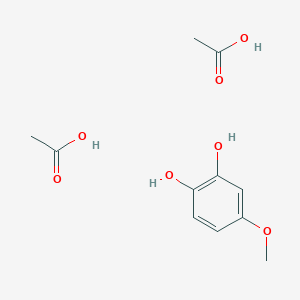
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

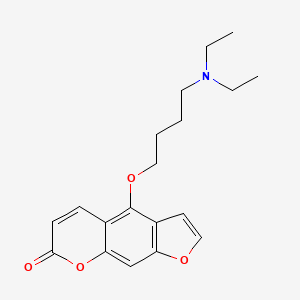
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
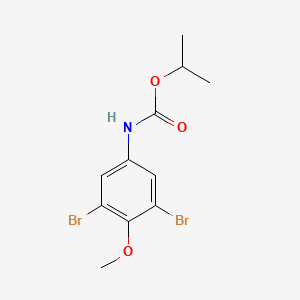

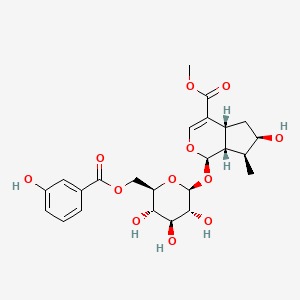
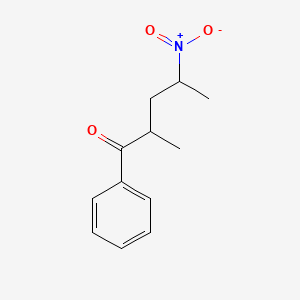
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)


